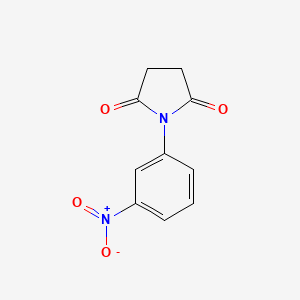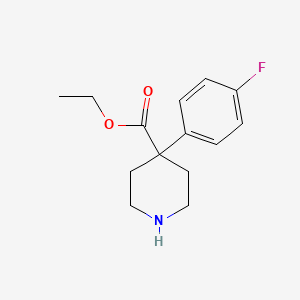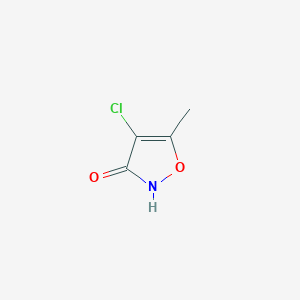
4-Chloro-5-methylisoxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methylisoxazol-3(2H)-one is a chemical compound with the molecular formula C4H4ClNO2 It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylisoxazol-3(2H)-one typically involves the reaction of 4-chloro-5-methylisoxazole with an appropriate oxidizing agent. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high efficiency and product quality.
化学反应分析
Types of Reactions
4-Chloro-5-methylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functionalized isoxazole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds.
科学研究应用
4-Chloro-5-methylisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems.
相似化合物的比较
Similar Compounds
4-Chloro-5-methylisoxazol-3-ylamine: A related compound with an amine group instead of a ketone.
5-Methylisoxazol-3(2H)-one: Lacks the chlorine atom present in 4-Chloro-5-methylisoxazol-3(2H)-one.
4-Chloroisoxazol-3(2H)-one: Similar structure but without the methyl group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methyl group on the isoxazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
31554-94-6 |
|---|---|
分子式 |
C4H4ClNO2 |
分子量 |
133.53 g/mol |
IUPAC 名称 |
4-chloro-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H4ClNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7) |
InChI 键 |
SPNMIOXIRGNFJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NO1)Cl |
规范 SMILES |
CC1=C(C(=O)NO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)
![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3051082.png)
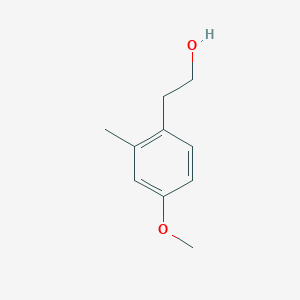
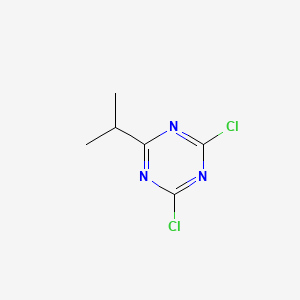
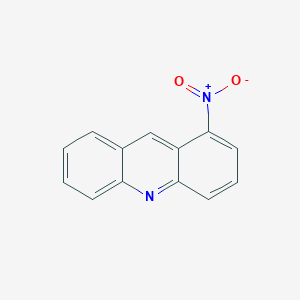
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3051089.png)
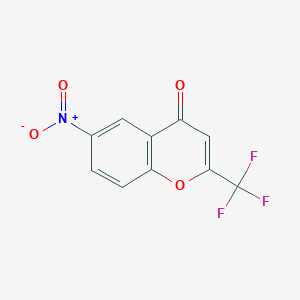
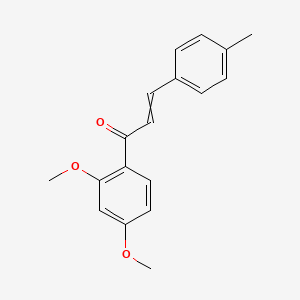
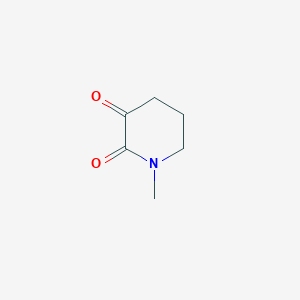
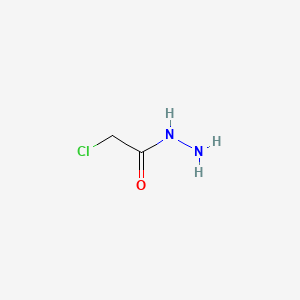
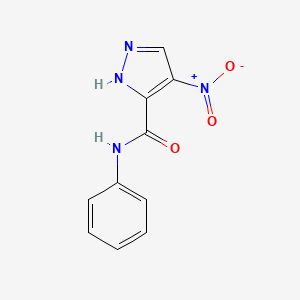
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B3051099.png)
